Ethyl 3-(3-nitrobenzoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-nitrobenzoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate is a complex organic compound belonging to the pyrrolo[2,1-a]isoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrolo[2,1-a]isoquinoline core, which is a fused bicyclic system, and a nitrobenzoyl group, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of ethyl 3-(3-nitrobenzoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate typically involves multicomponent reactions. One common method is the 1,3-dipolar cycloaddition reaction, where isoquinoline, substituted bromoacetophenones, and non-symmetrical acetylenic dipolarophiles react in the presence of a solvent like 1,2-epoxypropane . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 3-(3-nitrobenzoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen, palladium catalysts, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-(3-nitrobenzoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(3-nitrobenzoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzoyl group plays a crucial role in its biological activity, potentially inhibiting enzymes like topoisomerases, which are essential for DNA replication and cell division . This inhibition can lead to cytotoxic effects, making it a promising candidate for anticancer research.
Comparison with Similar Compounds
Ethyl 3-(3-nitrobenzoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate can be compared with other pyrrolo[2,1-a]isoquinoline derivatives, such as:
Ethyl 3-(2-nitrobenzoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate: Similar structure but with a different position of the nitro group, which can affect its reactivity and biological activity.
Ethyl 3-(3,4-dimethoxybenzoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
883805-53-6 |
---|---|
Molecular Formula |
C22H16N2O5 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
ethyl 3-(3-nitrobenzoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate |
InChI |
InChI=1S/C22H16N2O5/c1-2-29-22(26)18-13-19(21(25)15-7-5-8-16(12-15)24(27)28)23-11-10-14-6-3-4-9-17(14)20(18)23/h3-13H,2H2,1H3 |
InChI Key |
BNXQRRMUTYVDJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.